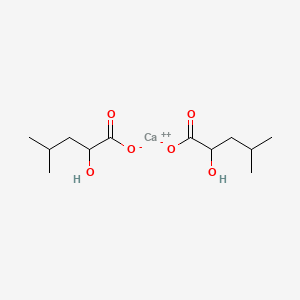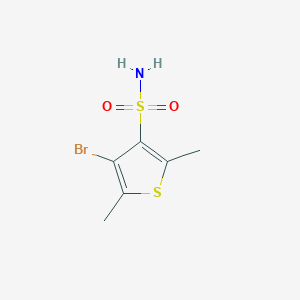
DL-Leucic acid calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of DL-Leucic acid calcium involves several steps. One common method starts with the reaction of ethanol, acetoacetamide, sodium ethoxide, and isobutyl bromide to form 2-isobutyl acetoacetamide. This intermediate is then reacted with sodium hypochlorite, followed by distillation to recover chloroform. The resulting product is then reacted with p-toluenesulfonic acid to obtain leucine p-toluenesulfonic acid. Finally, DL-Leucic acid is obtained by reacting leucine p-toluenesulfonic acid with sodium hydroxide and adjusting the pH to 6-6.5 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The process may include additional purification steps to ensure the final product meets industry standards for purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Leucic acid calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amino acid, leucine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields leucine.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
DL-Leucic acid calcium has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and muscle growth.
Mécanisme D'action
DL-Leucic acid calcium exerts its effects through several mechanisms:
Protein Synthesis: It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis in skeletal muscle.
Antimicrobial Activity: It disrupts bacterial cell membranes, causing depolarization, rupture, and subsequent cell death.
Muscle Recovery: Enhances muscle recovery by promoting protein synthesis and reducing protein degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyisocaproic acid (HICA): Another metabolite of leucine with similar muscle-building properties.
β-Hydroxy-β-methylbutyrate (HMB): A leucine metabolite known for its ability to enhance muscle mass and strength.
Uniqueness
DL-Leucic acid calcium is unique due to its dual role in promoting muscle growth and exhibiting antimicrobial properties. Unlike HICA and HMB, which are primarily focused on muscle health, this compound also offers potential benefits in food preservation and antimicrobial applications .
Propriétés
Numéro CAS |
93778-33-7 |
|---|---|
Formule moléculaire |
C6H12CaO3 |
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
calcium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9); |
Clé InChI |
KAVLLMCTVOLYGI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2] |
SMILES canonique |
CC(C)CC(C(=O)O)O.[Ca] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)



![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine](/img/structure/B3308316.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)

![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)
amine](/img/structure/B3308344.png)

![2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3308362.png)

